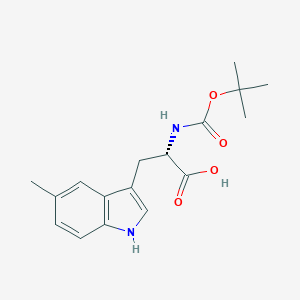

N-Boc-5-methyl-L-tryptophan

Overview

Description

N-Boc-5-methyl-L-tryptophan: is a derivative of the amino acid tryptophan, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a methyl group is introduced at the 5-position of the indole ring. This compound is often used in peptide synthesis and medicinal chemistry due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Protection of the Amino Group: The amino group of 5-methyl-L-tryptophan is protected by reacting it with di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate or triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature.

Methylation of the Indole Ring: The methyl group is introduced at the 5-position of the indole ring using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods: The industrial production of N-Boc-5-methyl-L-tryptophan follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Boc-5-methyl-L-tryptophan can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can target the carbonyl group of the Boc protecting group.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.

Major Products:

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Deprotected amino acids.

Substitution: Substituted derivatives at the amino group.

Scientific Research Applications

Chemistry: N-Boc-5-methyl-L-tryptophan is used as a building block in the synthesis of peptides and other complex organic molecules. Its stability and ease of deprotection make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used to study the structure and function of proteins and enzymes. It can be incorporated into peptides to investigate their biological activity and interactions.

Medicine: The compound is used in medicinal chemistry to develop new drugs and therapeutic agents. Its derivatives have shown potential in the treatment of various diseases, including cancer and neurological disorders.

Industry: In the pharmaceutical industry, this compound is used in the production of active pharmaceutical ingredients (APIs) and as a precursor in the synthesis of complex drug molecules.

Mechanism of Action

The mechanism of action of N-Boc-5-methyl-L-tryptophan involves its incorporation into peptides and proteins, where it can influence their structure and function. The Boc protecting group can be selectively removed under mild acidic conditions, allowing the free amino group to participate in various biochemical reactions. The methyl group at the 5-position of the indole ring can affect the compound’s binding affinity and specificity towards molecular targets, such as enzymes and receptors.

Comparison with Similar Compounds

N-Boc-L-tryptophan: Similar to N-Boc-5-methyl-L-tryptophan but without the methyl group at the 5-position.

N-Boc-5-hydroxy-L-tryptophan: Contains a hydroxyl group at the 5-position instead of a methyl group.

N-Boc-5-fluoro-L-tryptophan: Contains a fluorine atom at the 5-position instead of a methyl group.

Uniqueness: this compound is unique due to the presence of the methyl group at the 5-position of the indole ring. This modification can significantly alter the compound’s chemical and biological properties, making it a valuable tool in synthetic and medicinal chemistry. The methyl group can enhance the compound’s stability, binding affinity, and specificity towards molecular targets, providing unique advantages over similar compounds.

Biological Activity

N-Boc-5-methyl-L-tryptophan is a derivative of the essential amino acid tryptophan, characterized by the presence of a tert-butoxycarbonyl (Boc) protective group on the amino group and a methyl substitution at the 5-position of the indole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and its role as a building block in peptide synthesis.

This compound is synthesized through standard organic chemistry techniques, often involving the protection of the amino group followed by methylation at the 5-position. Its stability under physiological conditions makes it an attractive intermediate for further chemical modifications.

Key Reactions:

- Deprotection: The Boc group can be removed under mild acidic conditions, allowing for the subsequent use of the free amino group in peptide synthesis.

- Substitution Reactions: The compound can undergo nucleophilic substitution reactions, making it versatile for creating various peptide sequences.

The biological activity of this compound is primarily linked to its role in protein synthesis and metabolism. As a tryptophan derivative, it can influence several biochemical pathways:

- Kynurenine Pathway: This pathway is crucial for tryptophan metabolism and has implications in immune response and neurobiology. Elevated levels of kynurenine are associated with immune suppression in cancer and chronic diseases .

- Serotonin Pathway: Tryptophan is a precursor to serotonin, a neurotransmitter involved in mood regulation. The study of derivatives like this compound can provide insights into serotonin-related disorders .

Research Findings

Recent studies have highlighted the significance of tryptophan analogs in clinical settings:

- Cancer Therapy: Investigations into tryptophan metabolism have revealed that alterations in its metabolic pathways can affect tumor growth and immune evasion. For instance, high expression of indoleamine 2,3-dioxygenase (IDO) leads to decreased tryptophan levels, promoting tumor immune resistance .

- Neuropharmacology: Tryptophan derivatives are being explored for their potential roles in treating neurological disorders, given their influence on serotonin levels .

Case Studies

- Imaging Studies:

- Therapeutic Applications:

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

(2S)-3-(5-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-10-5-6-13-12(7-10)11(9-18-13)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTPSKBAIKOFNX-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201207807 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-09-5 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.